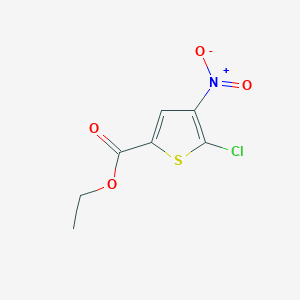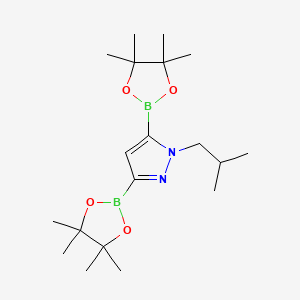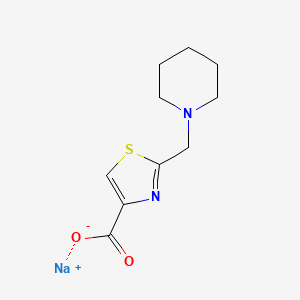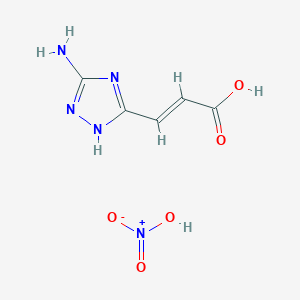![molecular formula C17H14ClNO3 B1396444 (4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 1332528-96-7](/img/structure/B1396444.png)
(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one
Overview
Description
(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one, also known as 4S-Chlorophenylacetyl-4-phenyloxazolidin-2-one, is a synthetic compound that is used for research purposes. It is a chiral molecule that can exist in two different forms, or enantiomers, which are mirror images of each other. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Scientific Research Applications
Structural Analysis and Synthesis
- X-ray Analysis and Crystal Structure : The compound's crystal and molecular structure, including its orthorhombic crystal system and spatial structure, was analyzed through X-ray diffraction, revealing detailed geometric configurations (Makaev et al., 2005).
- Synthesis and Antibacterial Properties : The compound's derivatives have been synthesized and evaluated for antibacterial activities against various bacteria, showcasing the potential of these compounds in medicinal applications (Desai et al., 2008).
- Weak Interaction Analysis : Research on oxazolidin-2-ones highlights their utility as protective groups and chiral auxiliaries, with studies focusing on the analysis of weak intermolecular interactions in their structures (Nogueira et al., 2015).
- Electrochemical Synthesis : Investigations into the electrochemical hydroxylation of 1,3-oxazolidin-2-one and the synthesis of its derivatives provide insights into the compound's reactivity and potential applications in synthetic chemistry (Tavernier et al., 2010).
Pharmacological Significance
- Δ-5 Desaturase (D5D) Inhibition : The compound's derivatives have been identified as potent and orally available D5D inhibitors, with implications for various health conditions, highlighting the pharmaceutical importance of these structures (Fujimoto et al., 2017).
Enzymatic and Biochemical Applications
- Enzymatic Synthesis of Ezetimibe Intermediate : The compound has been used in the enzymatic synthesis of chiral intermediates for the production of ezetimibe, a cholesterol absorption inhibitor, demonstrating its relevance in biotechnological processes (Liu et al., 2017).
Applications in Organic Synthesis
- Wittig Reaction for Chiral Synthesis : The compound plays a role in the synthesis of chiral α,β-unsaturated N-acyl-oxazolidin-2-ones, showcasing its importance in organic synthesis methodologies (Mamaghani et al., 2004).
- Foldamer Synthesis and Conformational Analysis : The synthesis and conformational analysis of homo-oligomers of certain oxazolidin-2-one derivatives indicate their potential use in the creation of foldamers for biological applications (Luppi et al., 2004).
properties
IUPAC Name |
(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-4-5-12(9-14)10-16(20)19-15(11-22-17(19)21)13-6-2-1-3-7-13/h1-9,15H,10-11H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGUPIVHPCCGK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178515 | |
| Record name | 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one | |
CAS RN |
1332528-96-7 | |
| Record name | 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)




![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)


![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)
![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)

